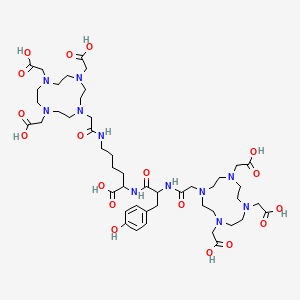![molecular formula C31H46O4 B12374866 (Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid” is a complex organic molecule with a unique structure. This compound features multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the fluorenyl core, the introduction of the carboxyethyl group, and the construction of the heptenoic acid side chain. Each step would require specific reagents and conditions, such as:
Formation of the fluorenyl core: This might involve cyclization reactions using appropriate starting materials.
Introduction of the carboxyethyl group: This could be achieved through alkylation or acylation reactions.
Construction of the heptenoic acid side chain: This might involve olefination reactions and subsequent functional group modifications.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
科学的研究の応用
This compound could have various applications in scientific research, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its potential biological activity.
Medicine: Exploring its potential as a pharmaceutical agent.
Industry: Using it as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific molecular targets and pathways. This might involve:
Binding to specific receptors: Interacting with proteins or enzymes.
Modulating biochemical pathways: Affecting metabolic or signaling pathways.
特性
分子式 |
C31H46O4 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC名 |
(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H46O4/c1-19(2)24-13-17-31(8)26(29(24,6)15-14-27(32)33)18-25-22(5)23(12-16-30(25,31)7)20(3)10-9-11-21(4)28(34)35/h11,18,20,23-25H,1,5,9-10,12-17H2,2-4,6-8H3,(H,32,33)(H,34,35)/b21-11-/t20-,23-,24+,25+,29+,30-,31-/m1/s1 |
InChIキー |
TTWJOMUZVWUQJW-HBCCJVDTSA-N |
異性体SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C=C3[C@]2(CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C |
正規SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)C=C3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


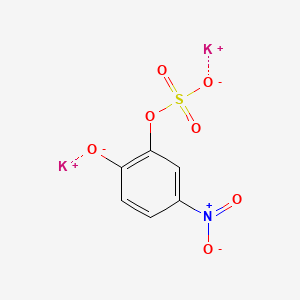
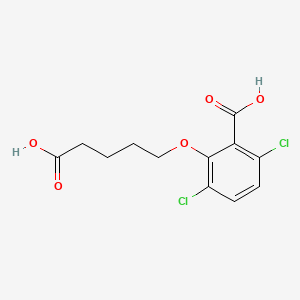
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
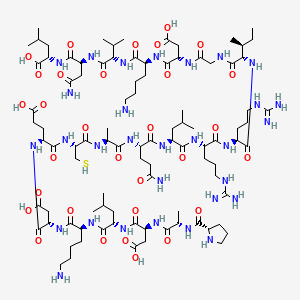
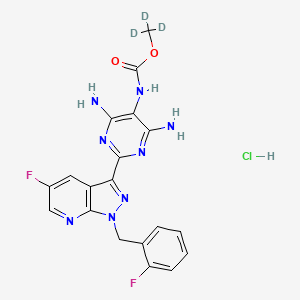

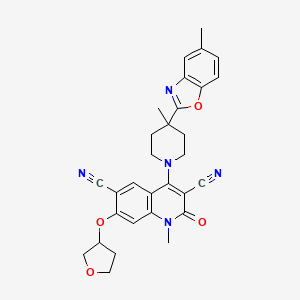

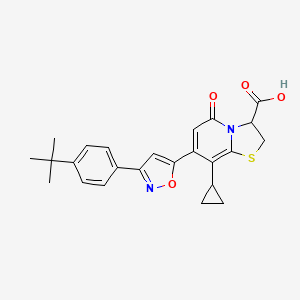
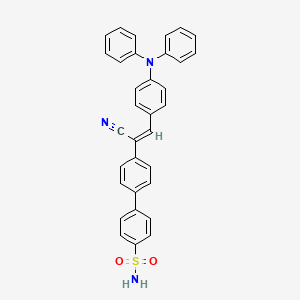
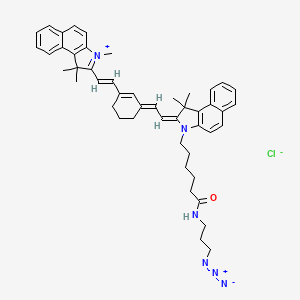
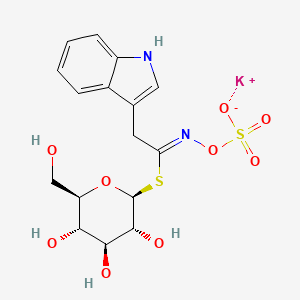
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
